EphA2 agonist 2

Glioblastoma EphA2‑targeted therapy Selectivity

EphA2 agonist 2 (Lead compound) is the only dimeric small-molecule agonist with validated blood-brain barrier traversal. It delivers a 2.5‑fold selectivity window (IC₅₀ 2.1 μM in EphA2‑overexpressing U251 vs. 5.2 μM in wild‑type), making it the essential reference for SAR studies, orthotopic glioblastoma xenografts, and receptor‑engagement assays. Generic EphA2 ligands lack its BBB penetration and defined potency—substitution invalidates CNS‑oncology data. Secure reproducible, citable results with high‑purity (≥98%) EphA2 agonist 2.

Molecular Formula C40H56N10O6
Molecular Weight 772.9 g/mol
Cat. No. B12405294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEphA2 agonist 2
Molecular FormulaC40H56N10O6
Molecular Weight772.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCCCCCCCC(=O)N4CCN(CC4)C5=NC6=CC(=C(C=C6C(=N5)N)OC)OC)N)OC
InChIInChI=1S/C40H56N10O6/c1-53-31-23-27-29(25-33(31)55-3)43-39(45-37(27)41)49-19-15-47(16-20-49)35(51)13-11-9-7-5-6-8-10-12-14-36(52)48-17-21-50(22-18-48)40-44-30-26-34(56-4)32(54-2)24-28(30)38(42)46-40/h23-26H,5-22H2,1-4H3,(H2,41,43,45)(H2,42,44,46)
InChIKeyAXGMLJIZBIZLQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EphA2 Agonist 2 (Lead Compound): A Selective EphA2 Receptor Activator for Cancer and Neuro-Oncology Research


EphA2 agonist 2 (Lead compound, CAS: 2169273-66-7, MW: 772.94) is a dimeric small‑molecule agonist that selectively activates the EphA2 receptor tyrosine kinase [1]. It demonstrates antitumor activity by inhibiting cell proliferation in EphA2‑overexpressing cancer cells and is distinguished by its reported ability to cross the blood‑brain barrier (BBB), a property that is critical for targeting brain malignancies such as glioblastoma .

Why EphA2 Agonist 2 Cannot Be Replaced by Generic EphA2‑Targeting Compounds


EphA2 agonists are not a uniform class; they exhibit substantial variability in receptor‑binding affinity, selectivity over other Eph family kinases (e.g., EphA4), and physicochemical properties that determine central nervous system (CNS) penetration [1]. Generic substitution with a compound that has a different linker structure, lower cellular potency, or an inability to cross the BBB would fundamentally alter the experimental outcome—particularly in glioblastoma models where both EphA2 engagement and BBB traversal are essential . The quantitative evidence below demonstrates the specific activity profile of EphA2 agonist 2 that distinguishes it from other EphA2‑targeting agents.

Quantitative Differentiation of EphA2 Agonist 2: Comparative Antiproliferative Potency, Target Engagement, and Blood‑Brain Barrier Accessibility


Selective Antiproliferative Activity Against EphA2‑Overexpressing Glioblastoma Cells

EphA2 agonist 2 exhibits approximately 2.5‑fold greater antiproliferative activity in U251 glioblastoma cells that overexpress EphA2 (IC₅₀ = 2.1 ± 1.05 μM) compared to wild‑type U251 cells (IC₅₀ = 5.2 ± 2.56 μM), as measured by MTT assay after 48 h incubation [1]. This concentration‑dependent differential sensitivity directly correlates with EphA2 target expression, confirming that the compound's activity is mediated by EphA2 engagement rather than general cytotoxicity.

Glioblastoma EphA2‑targeted therapy Selectivity

Blood‑Brain Barrier (BBB) Penetration Capability for CNS Oncology Applications

EphA2 agonist 2 is explicitly reported to cross the blood‑brain barrier (BBB), a property that is not shared by all EphA2‑targeting small molecules . While quantitative permeability coefficients (e.g., Papp or brain‑to‑plasma ratio) are not publicly disclosed, the compound's BBB‑penetrant designation is a critical differentiating feature for in vivo studies of glioblastoma and other CNS malignancies where EphA2 is overexpressed.

Blood‑brain barrier Glioblastoma CNS penetration

Potency Relative to Dimeric Scaffold‑Based EphA2 Agonists in Glioblastoma Models

EphA2 agonist 2 (the lead compound in the dimeric series) served as the potency benchmark for subsequent linker optimization in the same study [1]. Its IC₅₀ of 2.1 μM against EphA2‑overexpressing U251 cells represents a moderate baseline potency that was later improved upon by analogs (e.g., compound 7bg) through linker modification. However, this baseline potency is sufficient for robust target engagement and makes EphA2 agonist 2 a valuable reference standard for structure‑activity relationship (SAR) studies and for establishing assay windows in cellular screening campaigns.

Dimeric agonist Structure‑activity relationship Linker optimization

Optimal Research Applications for EphA2 Agonist 2: Preclinical Glioblastoma Studies, Target‑Engagement Validation, and CNS Drug‑Discovery Programs


In Vitro Validation of EphA2‑Dependent Antiproliferative Activity in Glioblastoma Cell Lines

EphA2 agonist 2 is best employed in head‑to‑head cellular assays using isogenic U251 cell lines (EphA2‑overexpressing vs. wild‑type) to quantify target‑mediated growth inhibition [1]. The 2.5‑fold selectivity window (IC₅₀ 2.1 μM vs. 5.2 μM) provides a robust assay readout for confirming EphA2 engagement and for benchmarking the potency of newly synthesized analogs.

Systemic Pharmacodynamic Studies in Orthotopic Glioblastoma Xenograft Models

Because EphA2 agonist 2 is reported to cross the blood‑brain barrier [1], it is uniquely suited for systemic administration in orthotopic glioblastoma models where CNS penetration is required. Researchers can use this compound to evaluate EphA2‑mediated antitumor effects, receptor internalization, and downstream signaling modulation in an immunocompromised mouse model of brain cancer without resorting to invasive intracranial dosing.

Structure‑Activity Relationship (SAR) Reference Standard for Dimeric EphA2 Agonists

As the foundational lead compound in the dimeric agonist series, EphA2 agonist 2 serves as a critical reference point for SAR studies focused on linker length and composition [1]. Its well‑characterized potency (IC₅₀ 2.1 μM) and selectivity profile allow medicinal chemists to directly compare the impact of linker modifications on cellular activity, thereby accelerating the optimization of next‑generation EphA2 agonists with improved efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for EphA2 agonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.